molecular formula C13H19NO3 B8685807 Benzyl (1-hydroxy-2-methylbutan-2-yl)carbamate

Benzyl (1-hydroxy-2-methylbutan-2-yl)carbamate

Cat. No.: B8685807
M. Wt: 237.29 g/mol
InChI Key: PGWHBWVQLZLATB-UHFFFAOYSA-N
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Description

Benzyl (1-hydroxy-2-methylbutan-2-yl)carbamate is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1-hydroxy-2-methylbutan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 1-hydroxy-2-methylbutan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-hydroxy-2-methylbutan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl (1-hydroxy-2-methylbutan-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (1-hydroxy-2-methylbutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on the context. The hydroxyl and carbamate groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Lacks the hydroxyl and methyl groups present in Benzyl (1-hydroxy-2-methylbutan-2-yl)carbamate.

    1-Hydroxy-2-methylbutan-2-yl carbamate: Lacks the benzyl group.

    Benzyl (1-hydroxy-2-methylbutan-2-yl)amine: Lacks the carbamate group.

Uniqueness

This compound is unique due to the presence of both the benzyl and carbamate groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets .

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

benzyl N-(1-hydroxy-2-methylbutan-2-yl)carbamate

InChI

InChI=1S/C13H19NO3/c1-3-13(2,10-15)14-12(16)17-9-11-7-5-4-6-8-11/h4-8,15H,3,9-10H2,1-2H3,(H,14,16)

InChI Key

PGWHBWVQLZLATB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CO)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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